molecular formula C18H15NO4 B5535642 4-(2,3-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

4-(2,3-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone

Cat. No. B5535642
M. Wt: 309.3 g/mol
InChI Key: IOUFGDIGTMVGHD-SDNWHVSQSA-N
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Description

Synthesis Analysis

The compound is synthesized through reactions involving arylidene-isoxazolone structures, as demonstrated by Brancatelli et al. (2011) who prepared and characterized similar compounds, highlighting the effect of π-donor methoxy substituents on the proton affinity of the nitrogen atom and providing insights into the synthesis process and configurations of such compounds (Brancatelli et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, including analyses through single-crystal X-ray diffraction and theoretical studies using density functional theory (DFT) methods, which confirm the optimized geometry and elucidate the structural details of these molecules (Brancatelli et al., 2011).

Chemical Reactions and Properties

Palladium-catalyzed insertion reactions have been utilized for the construction of 4-aminomethylidene isoxazolone derivatives, showcasing a method to retain the ring structure while involving only the C-H bond of the methylene group, which contributes to the synthesis of various isoxazolone derivatives (Zhu et al., 2019).

Physical Properties Analysis

The physical properties of isoxazolone derivatives, including their spectroscopic properties, have been studied, with compounds exhibiting weak intramolecular hydrogen bonds and π–π stacking, contributing to their stability and structural integrity (Hu & Chen, 2015).

Scientific Research Applications

Crystallographic and Theoretical Studies

Isoxazolone compounds, including those related to 4-(2,3-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, have been characterized using crystallographic and theoretical studies. For instance, studies on similar arylidene-isoxazolone compounds have provided insights into their molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps, aiding in understanding their structural properties (Brancatelli et al., 2011).

Nonlinear Optical (NLO) Crystals

Research has been conducted on nonlinear optical crystals based on the isoxazolone moiety, demonstrating their significant second-harmonic generation intensities. This indicates potential applications in optical technologies (Zhang et al., 2015).

Antitumor Evaluation

Isoxazolone derivatives have been synthesized and evaluated for potential antitumor properties. For instance, isoxazolo[5,4-b]pyridines and related compounds have been examined for their antitumor activity, indicating their potential use in cancer treatment (Hamama et al., 2012).

Agricultural Applications

Studies have explored the effects of isoxazolone compounds on the growth and development of agricultural crops, such as wheat seedlings. This research can contribute to the development of agrochemicals that influence plant growth (Smirnov et al., 2022).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of isoxazolone derivatives, highlighting their chemical properties and potential applications in various fields. For example, research on (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one provides insights into its structure and spectroscopic properties (Hu & Chen, 2015).

Antimicrobial and Antiviral Activities

Isoxazolone derivatives have shown potential in antimicrobial and antiviral activities. For instance, certain analogues have demonstrated promising anti-HIV activity in vitro (Ali et al., 2011).

properties

IUPAC Name

(4E)-4-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-15-10-6-9-13(17(15)22-2)11-14-16(19-23-18(14)20)12-7-4-3-5-8-12/h3-11H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUFGDIGTMVGHD-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(2,3-dimethoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

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